molecular formula C20H25ClO3 B1664831 Amadinone CAS No. 30781-27-2

Amadinone

Cat. No. B1664831
CAS RN: 30781-27-2
M. Wt: 348.9 g/mol
InChI Key: ANJGIFXUFSBZPX-WLCXVKOPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Amadinone is an Androgen antagonist.

Scientific Research Applications

Vanadium Complexes in Catalysis and Biological Roles

Amavadin, a vanadium complex similar to amadinone, has been studied for its catalytic activities and potential biological roles. Research by Silva, Silva, & Pombeiro (2013) highlights its catalase- and peroxidase-type activities. Amavadin shows promise as a catalyst in various chemical reactions, such as oxidation and epoxidation of alcohols. The study also discusses possible biological roles of amavadin, contributing to understanding similar complexes like amadinone.

Anticancer Activities of Anthraquinone Derivatives

A study on emodin azide methyl anthraquinone derivative (AMAD), closely related to amadinone, demonstrated its anticancer properties. Yan et al. (2008) found that AMAD induces apoptosis in human breast cancer and lung adenocarcinoma cells through mitochondrial pathways. This research offers insights into the potential therapeutic applications of amadinone-related compounds in cancer treatment.

Protective Effects of Flavonoids

Research by Bankoglu et al. (2018) examined tricetinidin, a compound structurally similar to amadinone, for its antioxidant properties. The study suggests that compounds like tricetinidin and potentially amadinone could be effective in protecting cells from oxidative stress, highlighting their potential use in therapeutic applications.

Metabolic Analysis in Plant Biology

Amadinone and its derivatives might play roles in plant biology, as suggested by a study on Phalaenopsis amabilis. Meng et al. (2019) conducted a comparative metabolic and transcriptome analysis, revealing differential flavonoid biosynthesis. This indicates the importance of compounds like amadinone in the study of plant biochemistry and genetics.

properties

CAS RN

30781-27-2

Product Name

Amadinone

Molecular Formula

C20H25ClO3

Molecular Weight

348.9 g/mol

IUPAC Name

(8R,9S,10R,13S,14S,17R)-17-acetyl-6-chloro-17-hydroxy-13-methyl-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C20H25ClO3/c1-11(22)20(24)8-6-17-15-10-18(21)16-9-12(23)3-4-13(16)14(15)5-7-19(17,20)2/h9-10,13-15,17,24H,3-8H2,1-2H3/t13-,14-,15-,17+,19+,20+/m1/s1

InChI Key

ANJGIFXUFSBZPX-WLCXVKOPSA-N

Isomeric SMILES

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=CC(=O)CC[C@H]34)Cl)C)O

SMILES

CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)CCC34)Cl)C)O

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)CCC34)Cl)C)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Amadinone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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